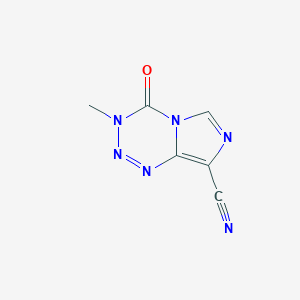

Cyanotemozolomide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSHZIRQNZADET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450817 | |

| Record name | Cyanotemozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114601-31-9, 287964-59-4 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanotemozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cyanotemozolomide: Chemical Structure, Synthesis, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide, scientifically known as 3-methyl-4-oxoimidazo[5,1-d][1][2][][]tetrazine-8-carbonitrile, is a nitrile analog and a known impurity of the potent anticancer drug Temozolomide.[5][6] Temozolomide is a cornerstone in the treatment of glioblastoma multiforme and other aggressive brain tumors. The presence and potential biological activity of its impurities, such as this compound, are of significant interest in the fields of medicinal chemistry and drug development for ensuring the safety and efficacy of the parent drug. This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical characterization of this compound, alongside an inferred mechanism of action based on its structural similarity to Temozolomide.

Chemical Structure and Properties

This compound is characterized by the replacement of the carboxamide group at the 8-position of the imidazotetrazine ring of Temozolomide with a nitrile group. This substitution results in a distinct set of physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-4-oxoimidazo[5,1-d][1][2][][]tetrazine-8-carbonitrile | [][7] |

| Synonyms | 8-Descarboxamido-8-cyano Temozolomide, Temozolomide Cyano Impurity | [][5][6] |

| CAS Number | 114601-31-9, 287964-59-4 | [7][8] |

| Molecular Formula | C₆H₄N₆O | [][5][7][8] |

| Molecular Weight | 176.14 g/mol | [][5][7][8] |

| Appearance | Pale yellow to pale brown solid | [5] |

| SMILES | CN1C(=O)N2C=NC(=C2N=N1)C#N | [] |

| InChI Key | VVSHZIRQNZADET-UHFFFAOYSA-N | [] |

| Purity | >95% to ≥98% (as reported by various suppliers) | [][8] |

Synthesis of this compound

While detailed, peer-reviewed synthesis protocols specifically for this compound are not abundant in the public domain, its preparation can be inferred from patent literature where it is described as a key intermediate in the synthesis of Temozolomide.[9][10][11] Additionally, general organic chemistry principles for the conversion of amides to nitriles provide a plausible synthetic route from Temozolomide.

Inferred Synthesis from Precursors

One suggested route for the synthesis of this compound involves the use of phenyl (E)-3-(4-cyano-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-5-yl)-1-methyltriaz-2-ene-1-carboxylate as a starting material.[] The synthesis likely proceeds through the cyclization of this intermediate.

A more general and well-documented approach starts from 5-aminoimidazole-4-carboxamide (AICA). The synthesis of the imidazotetrazine ring system, which is the core of both Temozolomide and this compound, has been described.[2] While the referenced study focuses on carboxylate and carboxamide derivatives, a similar pathway could likely be adapted for the nitrile analog.

Hypothetical Conversion from Temozolomide

A plausible laboratory-scale synthesis of this compound involves the dehydration of the primary amide group of Temozolomide. Several reagents are known to effect this transformation.[12][13][14][15]

Experimental Protocol: Dehydration of Temozolomide

-

Reagents:

-

Temozolomide

-

Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA))[13]

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Base (e.g., pyridine or triethylamine, if required by the chosen dehydrating agent)

-

-

Procedure (General):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Temozolomide in the chosen anhydrous solvent.

-

If required, add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a specified period (monitoring by TLC or HPLC is recommended to determine reaction completion).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

-

Note: This is a generalized protocol. The specific conditions (reagent equivalents, temperature, and reaction time) would need to be optimized.

References

- 1. saintjohnscancer.org [saintjohnscancer.org]

- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyano temozolomide | 114601-31-9 [chemicalbook.com]

- 6. Temozolomide EP Impurity C | 114601-31-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | C6H4N6O | CID 10986802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. US7612202B2 - Process for preparing temozolomide - Google Patents [patents.google.com]

- 10. DE102006007309B4 - Improved process for the preparation of temozolomide - Google Patents [patents.google.com]

- 11. US20060183898A1 - Process for preparing temozolomide - Google Patents [patents.google.com]

- 12. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Cyanotemozolomide: A Deep Dive into its Discovery, Synthesis, and Scientific Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanotemozolomide, a close structural analog and key synthetic intermediate of the renowned chemotherapeutic agent Temozolomide, holds a significant place in the landscape of medicinal chemistry and drug development. Initially identified as an impurity in the manufacturing process of Temozolomide, its role has evolved to that of a crucial precursor in alternative synthetic routes. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound. It details the historical context of its emergence from the pioneering work on imidazotetrazines by Malcolm Stevens and his team at Aston University. This document outlines the available synthetic protocols, collates known physicochemical and spectroscopic data, and discusses its potential biological activity in the context of its relationship to Temozolomide. The information is presented to serve as a valuable resource for researchers and professionals engaged in the fields of oncology drug discovery, process chemistry, and medicinal chemistry.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of the alkylating agent Temozolomide. The pioneering work in the late 1970s and early 1980s by a team of researchers at Aston University, led by Professor Malcolm F. G. Stevens, was instrumental in the synthesis of a new class of nitrogen-rich compounds known as imidazotetrazines.[1] This research, initially an open-ended exploration into novel heterocyclic chemistry, ultimately led to the discovery of Temozolomide (initially designated CCRG 81045), a compound that would become a cornerstone in the treatment of glioblastoma multiforme, the most aggressive form of brain cancer.[1][2]

This compound, chemically known as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carbonitrile, was not the primary focus of this initial research. Instead, it emerged as a process-related impurity and a key intermediate in various synthetic routes developed for Temozolomide. Its existence is a direct consequence of the chemical pathways explored to optimize the synthesis of its carboxamide analogue. While the exact date and individual credited with the first isolation and characterization of this compound are not prominently documented in seminal literature, its identity and properties have been elucidated through the comprehensive analysis of Temozolomide's impurity profile.[4]

The significance of this compound lies in its utility as a synthetic precursor. One patented method for preparing Temozolomide explicitly describes the hydrolysis of the cyano-derivative (this compound) to yield the final active pharmaceutical ingredient. This highlights its importance in process chemistry, offering an alternative pathway to the parent drug.

Synthesis of this compound

While a definitive, standalone protocol for the synthesis of this compound is not extensively published as a primary research objective, its preparation can be inferred from the synthetic schemes for Temozolomide and its derivatives. The synthesis of structurally similar compounds provides a foundational methodology.

A plausible synthetic approach involves the cyclization of a suitably substituted imidazole precursor. The general strategy for creating the imidazotetrazine ring system often starts with a 5-aminoimidazole derivative. For this compound, the logical starting material would be 5-aminoimidazole-4-carbonitrile.

Inferred Experimental Protocol

The following protocol is an adaptation based on the synthesis of related imidazotetrazines and should be considered a general guideline for laboratory-scale preparation.

Step 1: Diazotization of 5-Aminoimidazole-4-carbonitrile

-

Dissolve 5-aminoimidazole-4-carbonitrile in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled imidazole solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for approximately one hour to ensure the complete formation of the diazonium salt intermediate.

Step 2: Cyclization to form this compound

-

To the solution containing the diazonium salt, introduce a source for the N-methyl group. In the synthesis of Temozolomide, methyl isocyanate is used. For this compound, a similar cyclizing agent that provides the N-methyl group would be required.

-

The reaction is typically carried out in a suitable organic solvent.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the crude this compound is isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for its identification and for quality control when it is present as an impurity in Temozolomide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 114601-31-9 | [6] |

| Molecular Formula | C₆H₄N₆O | [6] |

| Molecular Weight | 176.14 g/mol | [6] |

| Appearance | Pale yellow to pale brown solid | [7] |

| Purity (typical) | ≥98% | [8] |

Table 2: Spectroscopic Data for this compound (Reported for Temozolomide Impurities)

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methyl group and the imidazole proton are expected. Specific chemical shifts are detailed in specialized analytical literature for Temozolomide impurities. | [4][5] |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the imidazotetrazine core, the methyl group, and the nitrile carbon are anticipated. | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (amide) and C≡N (nitrile) functional groups would be prominent. The IR spectrum of a related impurity showed a strong band at 1721 cm⁻¹ for the C=O vibration. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 177.1. | [9] |

Biological Activity and Mechanism of Action

There is a scarcity of publicly available data on the specific biological activity of this compound. However, based on its close structural resemblance to Temozolomide, some inferences can be drawn.

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a DNA alkylating agent that introduces methyl groups primarily at the N7 and O6 positions of guanine and the N3 position of adenine in DNA.[10][11] This methylation leads to DNA damage and triggers apoptosis in cancer cells.

It is plausible that this compound, if it can be hydrolyzed to a corresponding MTIC-like intermediate, could exhibit similar DNA alkylating properties. However, the presence of the nitrile group in place of the carboxamide group would significantly alter its chemical and physical properties, including its stability, solubility, and ability to be converted to an active alkylating species.

Studies on structurally similar 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carboxylate and -carboxamide derivatives have shown in vitro antiproliferative activity against various human tumor cell lines.[3] This suggests that the core imidazotetrazine scaffold is crucial for cytotoxicity. Any potential cytotoxic effect of this compound would need to be confirmed through dedicated in vitro studies, such as cytotoxicity assays on cancer cell lines.

Visualizations

Chemical Structures

Caption: Chemical structures of Temozolomide and this compound.

Synthetic Relationship

Caption: Inferred synthetic pathway from a nitrile precursor to Temozolomide via this compound.

Temozolomide's Mechanism of Action

Caption: Simplified signaling pathway of Temozolomide's mechanism of action.

Conclusion

This compound, while not a therapeutic agent in its own right, represents a fascinating and important molecule within the history of the development of Temozolomide. Its role as a synthetic intermediate and a known impurity underscores the intricate process of drug discovery and manufacturing. This technical guide has consolidated the available information on its discovery, synthesis, and physicochemical properties. While direct biological data remains limited, its structural similarity to Temozolomide suggests a potential for bioactivity that warrants further investigation. For researchers in medicinal chemistry and oncology, a thorough understanding of such related compounds is essential for the continued development of novel anticancer agents and for the optimization of existing synthetic routes. The provided data and diagrams serve as a foundational resource for future studies on this compound and other imidazotetrazine derivatives.

References

- 1. Identification and physicochemical characteristics of temozolomide process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temozolomide Discovery: From Aston research to life changing treatment | Aston University [aston.ac.uk]

- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Temozolomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Cyano temozolomide | 114601-31-9 [chemicalbook.com]

- 7. Cyano Temozolomide CAS 114601-31-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Hypothesized Mechanism of Action of Cyanotemozolomide: A Technical Guide for Researchers

Disclaimer: Cyanotemozolomide is a novel or hypothetical compound. This document outlines a hypothesized mechanism of action based on the well-established pharmacology of its parent compound, temozolomide (TMZ), and the known chemical properties of a cyano functional group. The experimental data and protocols presented are illustrative and would be required to validate these hypotheses.

Executive Summary

Temozolomide (TMZ) is a cornerstone of chemotherapy for glioblastoma multiforme, exerting its cytotoxic effects through DNA alkylation.[1][2] However, intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), significantly limits its efficacy.[1][3] This whitepaper proposes a mechanism of action for this compound, a hypothetical analogue of TMZ, designed to exhibit enhanced potency and potentially circumvent MGMT-mediated resistance. We hypothesize that the introduction of an electron-withdrawing cyano group will alter the electronic properties of the molecule, influencing its stability, conversion to the active methyldiazonium cation, and interaction with its DNA target. This guide provides a detailed overview of the hypothesized mechanism, proposes key experiments for its validation, and presents hypothetical data to illustrate expected outcomes.

The Established Mechanism of Action of Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC then rapidly decomposes to a methyldiazonium cation, the ultimate alkylating species.[4]

This highly reactive cation transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] While N7-methylguanine and N3-methyladenine are the most abundant lesions, the cytotoxic effect of TMZ is primarily attributed to the O6-methylguanine (O6-MeG) adduct.[5] This lesion mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR), DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2]

The Role of MGMT in Temozolomide Resistance

The primary mechanism of resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] MGMT directly reverses the cytotoxic O6-MeG lesion by transferring the methyl group to one of its own cysteine residues.[1] This "suicide" mechanism restores the integrity of the guanine base but irreversibly inactivates the MGMT protein. High levels of MGMT expression in tumor cells can efficiently repair TMZ-induced DNA damage, thereby preventing the downstream events that lead to apoptosis and conferring a resistant phenotype.[3]

Hypothesized Mechanism of Action of this compound

We hypothesize that this compound, a TMZ analogue with a cyano (-CN) group replacing the methyl group, will function as a potent DNA alkylating agent with a distinct mechanistic profile. The strongly electron-withdrawing nature of the cyano group is predicted to influence the molecule's reactivity and its interaction with DNA repair enzymes.

Proposed Activation Pathway

Similar to TMZ, this compound is expected to be a prodrug that activates under physiological pH. The electron-withdrawing cyano group is hypothesized to increase the lability of the triazene ring, potentially leading to a more rapid conversion to a highly reactive cyanodiazonium cation .

Hypothesized DNA Lesion and Cytotoxicity

The cyanodiazonium cation would act as a cyano-alkylating agent , transferring a cyano group to nucleophilic sites on DNA bases. The primary cytotoxic lesion is hypothesized to be O6-cyanoguanine . This bulky and electronically distinct adduct is predicted to be a more potent blocker of DNA replication and a stronger trigger for apoptotic pathways compared to O6-MeG.

Potential to Overcome MGMT Resistance

A key aspect of this hypothesis is that the O6-cyanoguanine lesion may not be a substrate for MGMT. The steric bulk and different electronic nature of the cyano group compared to a methyl group could prevent it from fitting into the MGMT active site. If MGMT cannot repair this lesion, this compound could be equally effective in both MGMT-proficient (TMZ-resistant) and MGMT-deficient tumors.

Proposed Experimental Validation

To test these hypotheses, a series of preclinical experiments would be required. The following outlines the core methodologies.

Experimental Protocols

5.1.1 Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic potential of this compound in MGMT-proficient and MGMT-deficient glioblastoma cell lines.

-

Methodology:

-

Seed glioblastoma cells (e.g., T98G [MGMT+], U87 [MGMT-]) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound and Temozolomide (as a control) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of untreated controls and determine IC50 values.

-

5.1.2 DNA Adduct Analysis by Mass Spectrometry

-

Objective: To identify and quantify the formation of O6-cyanoguanine in cells treated with this compound.

-

Methodology:

-

Treat glioblastoma cells with this compound for 24 hours.

-

Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

-

Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a method to detect and quantify the O6-cyanoguanine adduct, using a synthesized standard for calibration.

-

5.1.3 In Vitro MGMT Activity Assay

-

Objective: To determine if O6-cyanoguanine can be repaired by recombinant human MGMT protein.

-

Methodology:

-

Synthesize a short DNA oligonucleotide containing a single O6-cyanoguanine lesion.

-

Incubate this oligonucleotide with recombinant human MGMT protein in a suitable reaction buffer.

-

As a positive control, run a parallel reaction with an oligonucleotide containing an O6-methylguanine lesion.

-

Analyze the reaction products using HPLC or LC-MS/MS to determine if the cyano group has been removed from the guanine base.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative outcomes from the proposed experiments, assuming the hypotheses are correct.

Table 1: Hypothetical IC50 Values (µM) in Glioblastoma Cell Lines

| Compound | T98G (MGMT-Proficient) | U87 (MGMT-Deficient) | Resistance Factor* |

| Temozolomide | 150 | 15 | 10 |

| This compound | 10 | 8 | 1.25 |

*Resistance Factor = IC50 (MGMT+) / IC50 (MGMT-)

This hypothetical data illustrates that this compound is not only more potent than Temozolomide but also largely unaffected by MGMT status, as indicated by a resistance factor close to 1.

Table 2: Hypothetical DNA Adduct Quantification

| Treatment | O6-Methylguanine Adducts (per 10^6 Guanines) | O6-Cyanoguanine Adducts (per 10^6 Guanines) |

| Vehicle Control | Not Detected | Not Detected |

| Temozolomide (50 µM) | 25.4 | Not Detected |

| This compound (10 µM) | Not Detected | 35.8 |

This data would confirm that this compound forms the hypothesized novel DNA lesion.

Conclusion

The concept of this compound presents a rational drug design strategy to address the significant clinical challenge of TMZ resistance. The core hypothesis rests on the creation of a novel, bulky O6-cyanoguanine DNA lesion that is both highly cytotoxic and, crucially, a poor substrate for the DNA repair protein MGMT. The proposed experimental framework provides a clear path to validating this mechanism of action. If confirmed, this compound could represent a next-generation alkylating agent with significant therapeutic potential for glioblastoma and other TMZ-resistant cancers.

References

- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cyanotemozolomide: An In-depth Technical Guide

Disclaimer: The following document outlines the potential therapeutic targets of Cyanotemozolomide. As of the date of this publication, publicly available research specifically on "this compound" is limited. Therefore, this guide is constructed based on the well-established mechanisms of its parent compound, Temozolomide (TMZ), a cornerstone in the treatment of glioblastoma. The cyano- modification on the temozolomide structure is hypothesized to potentially modulate its activity, but its precise impact requires dedicated experimental validation. All data and protocols presented herein are based on studies of Temozolomide and should be considered as a foundational framework for the investigation of this compound.

Executive Summary

This compound, as a derivative of the alkylating agent Temozolomide, is predicted to exert its cytotoxic effects primarily through the induction of DNA damage. This guide delineates the principal and secondary therapeutic targets of this compound, drawing parallels from the extensive research on Temozolomide. The primary mechanism of action is the methylation of DNA, leading to cytotoxic lesions that trigger cell cycle arrest and apoptosis. Key determinants of sensitivity and resistance to this class of drugs include the cellular DNA repair machinery, most notably O6-methylguanine-DNA methyltransferase (MGMT), the mismatch repair (MMR) pathway, and the base excision repair (BER) pathway. Furthermore, aberrant signaling cascades, such as the PI3K/Akt/mTOR pathway, play a crucial role in modulating cellular response and resistance. This document provides a comprehensive overview of these targets, quantitative data from relevant preclinical studies on Temozolomide, detailed experimental protocols for target validation, and visual representations of key pathways and workflows to guide further research and drug development efforts.

Presumed Mechanism of Action of this compound

Similar to Temozolomide, this compound is anticipated to be a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to a reactive methyldiazonium cation. This cation is a potent methylating agent that transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. While N7-methylguanine and N3-methyladenine are the most abundant lesions, the cytotoxic efficacy of temozolomide is primarily attributed to the O6-methylguanine (O6-meG) adduct.[1][2] This lesion, if unrepaired, mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.[3]

Primary Therapeutic Target and Key Resistance Mechanisms

The primary therapeutic target of alkylating agents like Temozolomide, and presumably this compound, is the DNA of rapidly proliferating cancer cells. The efficacy of these agents is critically dependent on the cellular capacity to repair the induced DNA lesions. Therefore, the DNA repair pathways themselves become crucial secondary targets for therapeutic intervention.

O6-Methylguanine-DNA Methyltransferase (MGMT)

Therapeutic Relevance: MGMT is a DNA repair protein that directly reverses the cytotoxic O6-meG lesion by transferring the methyl group to one of its own cysteine residues.[4][5] This action restores the guanine base but inactivates the MGMT protein, marking it for degradation. High levels of MGMT expression in tumor cells confer significant resistance to Temozolomide.[4][5][6] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing of the MGMT gene promoter via methylation, are more sensitive to the drug.[7] Therefore, MGMT status is a critical predictive biomarker for response to Temozolomide-based therapies.

Therapeutic Strategy: Inhibition of MGMT activity is a key strategy to overcome resistance. Pseudosubstrates of MGMT, such as O6-benzylguanine (O6-BG), have been investigated for their ability to deplete MGMT and sensitize resistant tumors to alkylating agents.[1]

DNA Mismatch Repair (MMR) Pathway

Therapeutic Relevance: The MMR pathway, consisting of proteins such as MSH2, MSH6, MLH1, and PMS2, plays a paradoxical role in the action of Temozolomide.[8] In MGMT-deficient cells, the MMR system recognizes the O6-meG:T mispairs that arise during DNA replication.[3] Instead of repairing the lesion, the MMR system repeatedly attempts to excise the mismatched thymine, leading to a futile cycle that results in DNA double-strand breaks and apoptosis.[3] Therefore, a proficient MMR system is required for the cytotoxic effects of Temozolomide in MGMT-deficient tumors.[1]

Resistance Mechanism: Loss of MMR function, through mutation or epigenetic silencing of MMR genes, leads to tolerance of O6-meG lesions and, consequently, resistance to Temozolomide.[1]

Base Excision Repair (BER) and PARP

Therapeutic Relevance: The majority of DNA lesions induced by Temozolomide are N7-methylguanine and N3-methyladenine.[1][9] These lesions are primarily repaired by the Base Excision Repair (BER) pathway.[10][11] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway that detects DNA strand breaks and recruits other repair proteins.

Therapeutic Strategy: Inhibition of PARP can potentiate the cytotoxicity of Temozolomide. By blocking the repair of N-methylated adducts, PARP inhibitors can lead to the accumulation of DNA damage, overwhelming the cell's repair capacity and inducing cell death.[1][2] This strategy may be particularly effective in tumors that have deficiencies in other DNA repair pathways.

Secondary Therapeutic Targets and Modulators of Resistance

PI3K/Akt/mTOR Signaling Pathway

Therapeutic Relevance: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in glioblastoma and has been implicated in resistance to Temozolomide.[12][13][14] Activation of this pathway can promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of DNA-damaging agents.

Therapeutic Strategy: Targeting components of the PI3K/Akt/mTOR pathway with small molecule inhibitors can sensitize glioblastoma cells to Temozolomide.[12][15][16] Combination therapies aimed at dual inhibition of this pathway and DNA damage induction are a promising area of investigation.

MAPK/Erk Signaling Pathway

Therapeutic Relevance: The MAPK/Erk pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is common in glioblastoma and can contribute to chemoresistance.

Therapeutic Strategy: Similar to the PI3K/Akt pathway, inhibition of the MAPK/Erk pathway may enhance the efficacy of Temozolomide.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on Temozolomide, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Cytotoxicity of Temozolomide in Glioblastoma Cell Lines

| Cell Line | MGMT Status | IC50 (µM) | Reference |

| A172 | Low/Deficient | 14.1 ± 1.1 | [17][18] |

| LN229 | Low/Deficient | 14.5 ± 1.1 | [17] |

| U87MG | Low/Deficient | ~10 - 230 | [13] |

| T98G | High/Proficient | ~600 | [13] |

| SF268 | High/Proficient | 147.2 ± 2.1 | [17][18] |

| SK-N-SH | High/Proficient | 234.6 ± 2.3 | [17][18] |

Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| Intracranial GBM PDX | Temozolomide | Median survival of 80 days (naïve) vs. 42 days (TMZ-resistant) | |

| U87 Xenograft | Temozolomide | Median survival of 41.75 ± 11.68 days (vehicle) vs. 47.00 ± 9.17 days (TMZ) | |

| GBM10 (TMZ-resistant) | Temozolomide + Nutlin3a | Significant increase in survival compared to single-agent therapy | [2] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for MGMT Protein Expression

Objective: To assess the expression levels of MGMT protein in glioblastoma cells.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MGMT overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Cell Implantation: Orthotopically implant human glioblastoma cells (e.g., U87MG engineered to express luciferase) into the brains of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

-

Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer the drug via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Efficacy Assessment: Monitor tumor burden via bioluminescence imaging throughout the study. Record animal body weight and clinical signs of toxicity.

-

Survival Analysis: Continue treatment and monitoring until a predefined endpoint (e.g., significant tumor burden or neurological symptoms). Euthanize the animals and record the date of death for survival analysis.

-

Data Analysis: Compare tumor growth rates and overall survival between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Presumed mechanism of this compound action.

Caption: MGMT DNA repair pathway in drug resistance.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for in vivo efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MGMT Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. origene.com [origene.com]

- 13. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]

- 16. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CSIG-18. MODELING TEMOZOLOMIDE RESISTANCE WITH GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Navigating the Solubility of Cyanotemozolomide: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides an in-depth look at the available solubility information for Cyanotemozolomide, a derivative and impurity of the antineoplastic agent Temozolomide (TMZ). Due to the limited availability of quantitative data for this compound, this guide also presents detailed solubility data and experimental protocols for the parent compound, Temozolomide, to serve as a valuable reference and starting point for research.

Solubility Profile of this compound

This compound, also known as 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][2][3][4]tetrazine-8-carbonitrile, presents a distinct solubility challenge compared to its parent compound. Publicly available data on its quantitative solubility is scarce. However, qualitative descriptions provide a foundational understanding of its behavior in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly |

| Acetone | Slightly |

| Ethyl Acetate | Slightly |

| Methanol | Slightly |

This data is based on qualitative assessments from chemical supplier information.

Quantitative Solubility of Temozolomide as a Reference

Given that this compound is a close structural analog of Temozolomide, the extensive solubility data available for TMZ can provide valuable insights for researchers. The following table summarizes the quantitative solubility of Temozolomide in various solvents.

Table 2: Quantitative Solubility of Temozolomide (TMZ)

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 194.15 | ~39 | ~200.87 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 194.15 | ~20.83 | ~107.29 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 194.15 | ~5 | Not Specified | Not Specified |

| Dimethylformamide (DMF) | 194.15 | ~5 | Not Specified | Not Specified |

| Water | 194.15 | ~7 | Not Specified | Not Specified |

| PBS (pH 7.2) | 194.15 | ~0.33 | Not Specified | Not Specified |

| Ethanol | 194.15 | Insoluble | Insoluble | Not Specified |

Note: Solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for optimal dissolution.[5]

Experimental Protocols for Dissolving Temozolomide

The following protocols for preparing Temozolomide solutions can be adapted as a starting point for this compound, with the understanding that optimization will likely be necessary.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for in vitro studies requiring a concentrated stock solution.

-

Materials:

-

Temozolomide powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Aseptically weigh the desired amount of Temozolomide powder and place it in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 200 mM stock, add the appropriate volume of DMSO to your weighed TMZ).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution becomes clear. Gentle warming can also be applied but should be done with caution to avoid degradation.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of an Aqueous Solution for In Vivo Studies

For in vivo applications, it is crucial to minimize the concentration of organic solvents.

-

Materials:

-

Temozolomide powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tubes or vials

-

Vortex mixer

-

Filter sterilization unit (0.22 µm pore size)

-

-

Procedure:

-

Weigh the required amount of Temozolomide powder in a sterile conical tube.

-

Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired final concentration (solubility is approximately 0.33 mg/mL).

-

Vortex the solution vigorously for several minutes. Due to the lower solubility in aqueous buffers, this may take longer than with organic solvents.

-

Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

-

It is recommended to prepare aqueous solutions fresh before each use and not to store them for more than one day.[6]

-

Signaling Pathways Associated with Temozolomide

While specific signaling pathways for this compound have not been elucidated, the mechanisms of its parent compound, Temozolomide, are well-documented. TMZ exerts its cytotoxic effects primarily through DNA alkylation. Resistance to TMZ often involves the activation of pro-survival signaling pathways. Understanding these pathways can provide a framework for investigating the biological activity of this compound.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its activation is a known mechanism of resistance to Temozolomide in glioma cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Studies have shown that Temozolomide can induce the activation of this pathway in glioma cells, potentially contributing to chemoresistance.[7]

References

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | C6H4N6O | CID 10986802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 85622-93-1|3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Aqueous Stability of Temozolomide, a Closely Related Analogue of Cyanotemozolomide

Disclaimer: As of late 2025, publicly accessible, in-depth scientific literature detailing the aqueous stability of Cyanotemozolomide is not available. This compound is primarily documented as a process impurity and reference standard for the active pharmaceutical ingredient, Temozolomide. This guide, therefore, focuses on the extensively studied aqueous stability of Temozolomide (TMZ). The structural similarities between the two molecules suggest that their stability profiles may share certain characteristics, but this should not be assumed. The information presented herein should be considered as a reference for the stability of a closely related analogue and not as direct data for this compound.

This technical guide provides a comprehensive overview of the factors influencing the stability of Temozolomide in aqueous solutions, intended for researchers, scientists, and professionals in drug development.

Introduction to Temozolomide and its Aqueous Instability

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of certain brain tumors.[][2][3][4][5] Its therapeutic activity is a result of its chemical instability under physiological conditions. TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion in the body to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[][2][3][6] This conversion is highly dependent on the pH of the aqueous environment.[][2][3][7]

The Chemical Degradation Pathway of Temozolomide

The degradation of Temozolomide in aqueous solutions is a well-documented process. At a neutral to alkaline pH, the imidazotetrazine ring of TMZ opens to form the active compound MTIC. MTIC is also unstable and rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium cation.[2][6] The methyldiazonium cation is the ultimate alkylating species responsible for the cytotoxic effects of the drug, as it transfers a methyl group to DNA.[2]

Below is a diagram illustrating the degradation pathway of Temozolomide.

References

- 2. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Temozolomide: An Overview of Biological Properties, Drug Delivery Nanosystems, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Landscape of Temozolomide and its Cyano Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanotemozolomide, a derivative of the pivotal chemotherapy agent Temozolomide. Due to ambiguity in the public domain regarding its specific chemical identity, this document addresses the distinct compounds associated with this name. The primary focus will then shift to the well-characterized parent compound, Temozolomide, detailing its mechanism of action, relevant signaling pathways, and experimental protocols, given the limited specific data on its cyano derivatives.

Clarifying "this compound": A Tale of Two Compounds

Initial investigations into "this compound" reveal at least two distinct chemical entities referred to by this or similar nomenclature. The fundamental properties of these compounds are summarized below to provide clarity for researchers.

| Property | Compound 1 | Compound 2 |

| CAS Number | 114601-31-9 | 287964-59-4 |

| Other Names | Temozolomide EP Impurity C; 8-Descarboxamido-8-cyano Temozolomide; 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrile | This compound |

| Molecular Formula | C6H4N6O | C6H4N6O4 |

| Molecular Weight | 176.14 g/mol [5] | 224.13 g/mol |

Temozolomide: The Core Compound

Temozolomide (TMZ) is an oral alkylating agent extensively used in the treatment of brain tumors, particularly glioblastoma.[1] Its efficacy is rooted in its ability to methylate DNA, leading to cytotoxicity in cancer cells.

Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC then releases a methyldiazonium cation, which is responsible for the methylation of DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[2] The cytotoxic effects of Temozolomide are primarily attributed to the methylation of the O6 position of guanine (O6-MeG), which, if not repaired, leads to mismatched base pairing during DNA replication, subsequent DNA strand breaks, and ultimately, apoptosis.[1][2]

Resistance Mechanisms and Associated Signaling Pathways

A significant challenge in Temozolomide therapy is the development of resistance. The primary mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage.[1][3] Epigenetic silencing of the MGMT gene promoter leads to reduced MGMT expression and increased sensitivity to Temozolomide.[1]

Several signaling pathways are implicated in Temozolomide resistance:

-

DNA Repair Pathways (BER and MMR): Besides MGMT, the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways are also involved in the cellular response to Temozolomide-induced DNA damage.[3][4]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in glioblastoma and contributes to chemoresistance.[5][6] Activation of this pathway can promote cell survival and inhibit apoptosis.

-

Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling pathway has been observed in response to Temozolomide treatment and is associated with resistance.[5][7]

-

JAK/STAT Pathway: The JAK/STAT signaling pathway, particularly the activation of STAT3, is linked to the upregulation of MGMT expression and contributes to Temozolomide resistance.[6]

Visualizing Key Pathways

To better understand the complex interactions involved in Temozolomide's mechanism of action and resistance, the following diagrams illustrate the key signaling pathways.

Caption: Temozolomide's conversion to its active form and subsequent DNA methylation leading to apoptosis.

Caption: The role of the MGMT enzyme in repairing Temozolomide-induced DNA damage, leading to cell survival.

Experimental Protocols

Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide Derivatives

The synthesis of novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylate and -carboxamide derivatives has been reported.[8][9] A general synthetic scheme is outlined below:

Workflow for Synthesis of Imidazotetrazine Derivatives

Caption: A generalized workflow for the synthesis of imidazotetrazine derivatives.

Step 1: Acyl Chloride Formation The starting material, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid (Compound I), is refluxed with thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF) to yield the corresponding acyl chloride (Compound II).[8]

Step 2: Esterification or Amidation The resulting acyl chloride is then reacted with various alcohols or amines in the presence of a base like triethylamine (Et3N) to produce a series of ester or amide derivatives, respectively.[8]

Purification and Characterization The final products are typically purified using column chromatography or recrystallization. Characterization is performed using standard analytical techniques such as melting point determination, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[8]

In Vitro Antitumor Activity Assay

The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using a standard proliferation assay, such as the MTT or SRB assay.

Protocol Outline:

-

Cell Culture: Human tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment: After the incubation period, cell viability is determined using a colorimetric assay (e.g., MTT). The absorbance is measured using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

This guide provides a foundational understanding of this compound by first clarifying its identity and then delving into the extensive knowledge base of its parent compound, Temozolomide. The provided experimental frameworks offer a starting point for researchers interested in the synthesis and evaluation of novel imidazotetrazine derivatives.

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide: mechanisms of action, repair and resistance. | Semantic Scholar [semanticscholar.org]

- 5. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imidazotetrazine Compounds in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of imidazotetrazine compounds in cancer research, with a primary focus on their application in treating glioblastoma (GBM). The document outlines the core mechanisms of action, resistance pathways, and the development of novel derivatives designed to overcome these challenges. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Introduction to Imidazotetrazine Anticancer Agents

Imidazotetrazines are a class of heterocyclic compounds that function as DNA alkylating agents.[1][2] The most prominent member of this class, temozolomide (TMZ), is the standard-of-care chemotherapeutic agent for glioblastoma, an aggressive form of brain cancer.[3][4] TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[5] MTIC then releases a methyldiazonium cation, which is responsible for methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] The cytotoxic effects of TMZ are primarily attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and ultimately apoptosis.[4][6]

Mechanism of Action and Resistance

The therapeutic efficacy of temozolomide is intrinsically linked to the cellular DNA damage response. However, cancer cells can develop resistance through several mechanisms, primarily involving the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.[3][4]

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a DNA repair protein that directly reverses the methylation at the O6 position of guanine by transferring the methyl group to one of its own cysteine residues.[7][8] This action restores the integrity of the DNA and negates the cytotoxic effect of TMZ.[7] High levels of MGMT expression in tumor cells are a major cause of intrinsic resistance to temozolomide.[8][9] Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to decreased protein expression and increased sensitivity to TMZ.[5][10]

The Mismatch Repair (MMR) System

In cells with low or absent MGMT activity, the O6-MeG adducts persist and are recognized by the MMR system during DNA replication.[11] The MMR machinery attempts to repair the mismatch created by the O6-MeG pairing with thymine, leading to futile repair cycles that result in DNA double-strand breaks and apoptotic cell death.[11][12] Therefore, a functional MMR system is crucial for TMZ-induced cytotoxicity.[11] Tumors with a deficient MMR system can tolerate O6-MeG adducts, leading to acquired resistance to TMZ.[3][4]

Signaling Pathways Implicated in Imidazotetrazine Activity and Resistance

Several signaling pathways are involved in the cellular response to TMZ-induced DNA damage and the development of resistance.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in glioblastoma and plays a role in promoting cell survival and chemoresistance.[11][13] Activation of Akt can contribute to TMZ resistance through various downstream effectors.[11]

-

Wnt/β-catenin Signaling: Treatment with TMZ has been shown to activate the Wnt/β-catenin pathway, which may contribute to chemoresistance.[14] This activation can occur via the PI3K/Akt pathway.[14]

-

DNA Damage Response Pathways: The cellular response to TMZ-induced DNA lesions involves the activation of DNA damage sensors and repair pathways, including base excision repair (BER) and homologous recombination.[6][11] Inhibition of these pathways, for instance with PARP inhibitors, is being explored as a strategy to enhance TMZ efficacy.[6]

Quantitative Data on Imidazotetrazine Activity

The following tables summarize the in vitro activity of temozolomide and novel imidazotetrazine derivatives against various glioblastoma cell lines.

| Cell Line | MGMT Status | MMR Status | Temozolomide IC50 (µM) | Reference(s) |

| A172 | Low | Proficient | 14.1 ± 1.1 | [3] |

| LN229 | Low | Proficient | 14.5 ± 1.1 | [3] |

| U87MG | Low | Proficient | ~50 | [3] |

| T98G | High | Proficient | >550 | [3] |

| SF268 | High | Proficient | 147.2 ± 2.1 | [3] |

| SK-N-SH | High | Not Reported | 234.6 ± 2.3 | [3] |

Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines.

| Compound | Cell Line | MGMT Status | MMR Status | IC50 (µM) | Reference(s) |

| CPZ | U87 | Low | Proficient | ~16 | [4] |

| CPZ | T98G | High | Proficient | ~22 | [4] |

| N3P | HCT116 | Not Appl. | Deficient | Not Specified | [13] |

| N3P | DLD1 | Not Appl. | Deficient | Not Specified | [13] |

Table 2: IC50 Values of Novel Imidazotetrazine Derivatives.

Novel Imidazotetrazine Derivatives

To address the challenge of TMZ resistance, research has focused on developing novel imidazotetrazine analogs that can evade the primary resistance mechanisms.

N3-Substituted Analogs

Modifications at the N3 position of the imidazotetrazine ring aim to introduce alkylating groups that are not recognized or repaired by MGMT. The N3-propargyl derivative (N3P) has shown activity in cell lines irrespective of their MMR status.[13]

C8-Substituted and Dual-Substituted Analogs

Alterations at the C8-carboxamide position can improve the physicochemical and pharmacokinetic properties of the compounds.[13] A novel dual-substituted imidazotetrazine, referred to as CPZ, incorporates modifications at both the N3 and C8 positions.[4] CPZ demonstrates activity against cancer cells regardless of their MGMT or MMR status and has shown greater blood-brain barrier penetrance compared to TMZ in preclinical models.[4][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of imidazotetrazine compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the imidazotetrazine compound for 24 to 72 hours.[15][16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][17]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

-

Cell Plating: Plate a known number of cells in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with the desired concentrations of the imidazotetrazine compound for a specified duration (e.g., 24 hours).[13]

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of colonies formed in the treated group to the control group, corrected for the plating efficiency.[14][18]

DNA Damage (γH2AX) Staining

This immunofluorescence-based method detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the imidazotetrazine compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.[2][19][20]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the imidazotetrazine compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.

-

Staining: Wash the cells with PBS and resuspend them in a staining buffer containing propidium iodide (PI) and RNase A.[21][22]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of imidazotetrazine compounds in a mouse xenograft model of glioblastoma.

-

Cell Implantation: Orthotopically implant human glioblastoma cells into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI).[24]

-

Drug Administration: Once tumors are established, treat the mice with the imidazotetrazine compound (e.g., daily oral administration of TMZ).[24][25]

-

Efficacy Evaluation: Monitor tumor growth inhibition and the survival of the mice.[24][26]

-

Toxicity Assessment: Monitor the body weight and general health of the animals to assess treatment-related toxicity.[24]

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of Temozolomide (TMZ).

Caption: Primary mechanisms of Temozolomide resistance.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

Imidazotetrazine compounds, particularly temozolomide, remain a cornerstone in the treatment of glioblastoma. A thorough understanding of their mechanism of action and the molecular basis of resistance is crucial for the development of more effective therapeutic strategies. Novel imidazotetrazine derivatives that can overcome MGMT- and MMR-mediated resistance represent a promising avenue for future research and clinical development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Imidazotetrazine Evades Known Resistance Mechanisms and Is Effective against Temozolomide-Resistant Brain Cancer in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumour imidazotetrazines: past, present… and future? - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00076A [pubs.rsc.org]

- 7. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Imidazotetrazine Evades Known Resistance Mechanisms and Is Effective against Temozolomide-Resistant Brain Cancer in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 15. MTT assay [bio-protocol.org]

- 16. 2.9. Cell viability MTT assay [bio-protocol.org]

- 17. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 21. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. Flow cytometric analysis for the mechanism of the new antineoplastic agent temozolomide in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. oncotarget.com [oncotarget.com]

- 25. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Temozolomide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is the cornerstone of chemotherapy for glioblastoma multiforme (GBM), the most aggressive primary brain tumor. Despite its widespread use, the efficacy of TMZ is often limited by both intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This technical guide provides an in-depth overview of early-stage research focused on the development of novel temozolomide derivatives designed to overcome these limitations. We will delve into the synthesis of these new chemical entities, their biological evaluation, and the underlying mechanisms of action. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Data on Cytotoxicity

A primary goal in the development of temozolomide derivatives is to enhance their cytotoxic activity, particularly in TMZ-resistant cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various temozolomide analogs in different glioblastoma cell lines, categorized by their MGMT expression status.

Table 1: Cytotoxicity of N3-Substituted Temozolomide Analogs

| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |

| Temozolomide | SNB19V | Negative | ~38 | [1] |

| Temozolomide | SNB19M | Positive | >500 | [1] |

| N3-propargyl-TMZ (Analog 1) | SNB19V | Negative | <50 | [2] |

| N3-propargyl-TMZ (Analog 1) | SNB19M | Positive | <50 | [2] |

| N3-sulfoxide-TMZ (Analog 2) | SNB19V | Negative | <50 | [2] |

| N3-sulfoxide-TMZ (Analog 2) | SNB19M | Positive | <50 | [2] |

Table 2: Cytotoxicity of C8-Substituted Temozolomide Analogs

| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |

| Temozolomide | T98G | Positive | >100 | [3][4] |

| Temozolomide | HCT116 | MMR-deficient | >100 | [3][4] |

| C8-imidazolyl-TMZ (377) | T98G | Positive | 62.50 | [4] |

| C8-imidazolyl-TMZ (377) | HCT116 | MMR-deficient | 33.09 | [4] |

| C8-methylimidazole-TMZ (465) | T98G | Positive | 44.23 | [4] |

| C8-methylimidazole-TMZ (465) | HCT116 | MMR-deficient | 25.37 | [4] |

Table 3: Cytotoxicity of Temozolomide Ester Derivatives

| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |

| Temozolomide | T98G | Positive | 1547.2 ± 123.5 | [1] |

| TMZ-16E (Hexadecyl ester) | T98G | Positive | 18.0 ± 1.5 | [1] |

Experimental Protocols

Synthesis of Temozolomide Derivatives

Representative Synthesis of N3-Substituted Analogs (e.g., N3-propargyl-TMZ):

-

Starting Material: 5-amino-1H-imidazole-4-carboxamide.

-

Step 1: Diazotization. The starting material is converted to 5-diazo-1H-imidazole-4-carboxamide. This intermediate is often unstable and used immediately in the next step.

-

Step 2: Cyclization. The diazo intermediate is reacted with propargyl isocyanate in an inert solvent like dichloromethane to yield the N3-propargyl temozolomide analog.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Representative Synthesis of C8-Substituted Analogs (e.g., C8-imidazolyl-TMZ):

The synthesis of C8-substituted analogs involves modification of the C8-carboxamide group of temozolomide. For example, the C8-imidazolyl analog (377) can be synthesized by reacting a suitable precursor with an imidazolyl-containing reagent.[3] The final products are purified and characterized using standard analytical techniques.[3]

Biological Assays

Cell Viability (MTT) Assay:

-